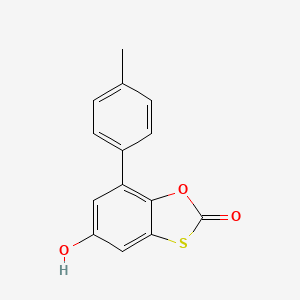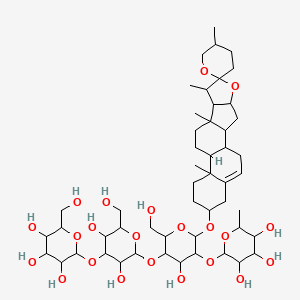
4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H19N3O7 and its molecular weight is 449.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrolysis and Intramolecular Interactions
Research by Cox et al. (2004) explored the flash vacuum pyrolysis of related compounds, leading to the formation of similar pyrrole derivatives. This process involved intramolecular interactions and was substantiated through NMR and computational evidence. This study sheds light on the thermal behavior and potential applications in material synthesis (Cox, Dixon, Lister, & Prager, 2004).
Hydrogen-Bonded Molecular Structures
Portilla et al. (2007) examined compounds with similar structural features, noting their ability to form complex hydrogen-bonded sheets and chains. This research highlights the significance of such compounds in studying molecular interactions and crystal engineering (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Electrochromic and Conducting Polymers
The work by Variş et al. (2006) focused on synthesizing polymers with similar pyrrole structures. These polymers were characterized for their suitability in electrochromic devices, demonstrating the potential of such compounds in electronic and display technologies (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).
Synthesis and Characterization in Organic Chemistry
Catalysis and Chemical Synthesis
Galenko et al. (2015) developed a method for synthesizing similar compounds, demonstrating the utility of these compounds in catalysis and chemical synthesis. This research has implications for developing new synthetic routes in organic chemistry (Galenko, Tomashenko, Khlebnikov, Novikov, & Panikorovskii, 2015).
Properties
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O7/c1-3-32-17-9-7-14(8-10-17)21(27)19-20(15-5-4-6-16(12-15)26(30)31)25(23(29)22(19)28)18-11-13(2)33-24-18/h4-12,20,27H,3H2,1-2H3/b21-19+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRLHGVQSWUFI-XUTLUUPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2418460.png)



![3-[(Phenylthio)difluoroacetyl]imidazo[1,2-a]pyridine](/img/structure/B2418468.png)

![2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile](/img/structure/B2418470.png)

![5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2418477.png)
![N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2418479.png)

